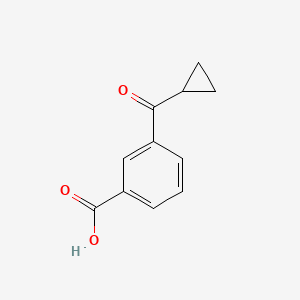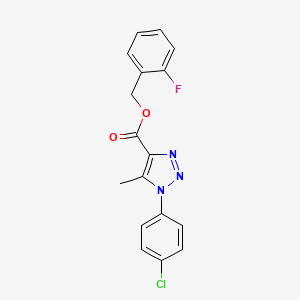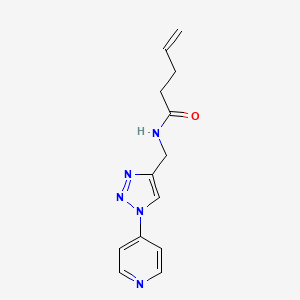
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide" is a chemical entity that appears to be structurally related to several compounds studied in the provided papers. These compounds are characterized by the presence of a pyridinyl group and a triazole ring, which are common motifs in medicinal chemistry due to their potential biological activities. The papers provided focus on the synthesis, structural analysis, and potential applications of similar compounds, which can offer insights into the properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of triazole rings and the attachment of various substituents to these rings. For instance, the synthesis of ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate was achieved and confirmed using spectroscopic methods such as FT-IR, 1H and 13C NMR, and UV-Vis, as well as single-crystal X-ray diffraction . Similarly, the reaction of N-phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride led to the formation of new 1,2,4-triazole-containing alkenoic acid derivatives, with the structures confirmed by NMR spectroscopy and X-ray diffraction . These studies suggest that the synthesis of "this compound" would likely involve similar techniques and analytical methods to confirm the structure of the synthesized compound.
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been analyzed using various computational and experimental techniques. Theoretical calculations, including DFT/B3LYP functional and basis sets, have been employed to optimize the structure and predict properties such as HOMO-LUMO gaps and molecular electrostatic potential . Additionally, crystal structure and Hirshfeld surface analysis have been used to understand the intermolecular interactions and the orientation of different rings in the molecules . These analyses are crucial for predicting the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The reactivity of compounds containing triazole rings and pyridinyl groups has been explored in the context of their potential biological activities. For example, molecular docking studies have been performed to assess the binding affinity of such compounds to biological targets, such as the c-MET protein, which is relevant for cancer treatment . The reaction of N-phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride, leading to alkenoic acid derivatives, also demonstrates the chemical reactivity of these compounds under different conditions . These studies provide a foundation for understanding how "this compound" might react in various chemical and biological contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "this compound" have been characterized through experimental and computational methods. Spectroscopic techniques provide information on the electronic structure and functional groups present in the molecule . Theoretical studies offer predictions on properties such as non-linear optical properties, which are important for materials science applications . Additionally, the solubility, stability, and magnetic properties of complexes formed with these compounds can be inferred from studies on similar chemical entities . These properties are essential for determining the suitability of the compound for various applications, including medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Experimental and Theoretical Studies : Research demonstrates the synthesis of 1,2,4-triazole-containing alkenoic acid derivatives from related compounds, providing insights into their structural properties through NMR spectroscopy and X-ray diffraction analysis. These studies highlight the flexibility of triazole compounds in forming diverse structures under varying conditions (Modzelewska-Banachiewicz et al., 2012).
Catalytic Applications
- Palladium Complexes for Catalysis : The synthesis and characterization of palladium complexes involving triazole-based ligands indicate their potential as catalysts in Suzuki-Miyaura reactions. These findings point to the role of triazole derivatives in enhancing the efficiency of palladium-catalyzed coupling reactions (Amadio et al., 2012).
Biological Activities
- Antimicrobial and Antifungal Properties : Several studies have focused on the antimicrobial and antifungal activities of triazole derivatives. Compounds like those synthesized from 4-amino-3-(4-chlorophenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole have shown promising activities against various pathogens, suggesting the potential of triazole-based compounds in developing new antimicrobial agents (Patel & Patel, 2015).
Luminescence and Photophysical Properties
- Photoluminescent Copper(I) Complexes : The assembly of photoluminescent [Cu_nIn] clusters by triazole-based ligands demonstrates the application of these compounds in the development of new luminescent materials. These complexes exhibit strong blue or yellow emissions, which could be useful in optical devices and sensors (Bai et al., 2015).
Propiedades
IUPAC Name |
N-[(1-pyridin-4-yltriazol-4-yl)methyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-2-3-4-13(19)15-9-11-10-18(17-16-11)12-5-7-14-8-6-12/h2,5-8,10H,1,3-4,9H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRAHABTEFXWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1=CN(N=N1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2503523.png)


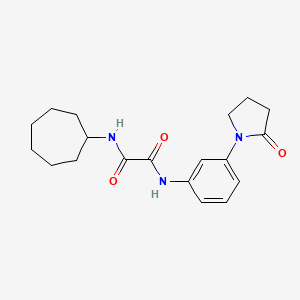
![4-cyano-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2503530.png)
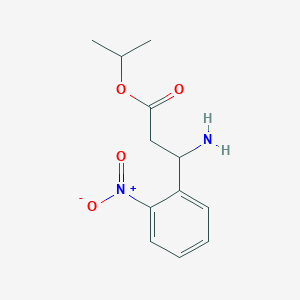

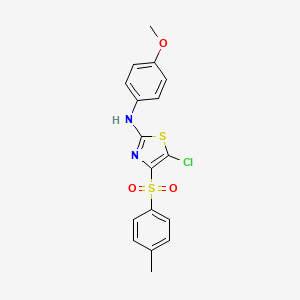
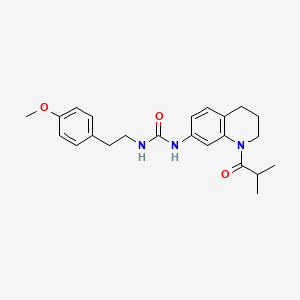
![6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2503537.png)
![Methyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2503541.png)
